molecular formula C11H13ClO2 B8688535 1-[4-(3-Chloropropoxy)phenyl]ethanone

1-[4-(3-Chloropropoxy)phenyl]ethanone

Cat. No.: B8688535
M. Wt: 212.67 g/mol
InChI Key: BQAYBWFOJLQHBF-UHFFFAOYSA-N
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Description

1-[4-(3-Chloropropoxy)phenyl]ethanone is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Compounds with similar structures, such as the 3-methoxy and 3-methoxy-d3 analogues, are explicitly used as intermediates in the production of pharmaceuticals like Iloperidone . The 3-chloro and 2-hydroxy analogues of this compound have been synthesized and structurally characterized via X-ray crystallography, confirming their molecular structure and solid-state properties . The core structure of this chemical class is frequently employed in the synthesis of more complex molecules, including heteroarylpiperidines, pyrrolidines, and piperazines, which are of significant interest in the development of central nervous system (CNS) agents and other therapeutic compounds . Its molecular framework, featuring a chloropropoxy linker and a phenyl ethanone group, makes it a versatile building block for medicinal chemistry. Researchers utilize this compound to explore new chemical entities and develop potential analgesics or antipsychotic agents . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-[4-(3-chloropropoxy)phenyl]ethanone

InChI

InChI=1S/C11H13ClO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3

InChI Key

BQAYBWFOJLQHBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the terminal carbon of 1-bromo-3-chloropropane. Key parameters include:

  • Base Selection : Potassium carbonate (K₂CO₃) is preferred due to its mild basicity and solubility in polar aprotic solvents like acetone or acetonitrile.

  • Solvent Systems : Acetone facilitates higher yields (78–85%) compared to DMF or acetonitrile, as it stabilizes the transition state without promoting side reactions.

  • Catalytic Additives : Potassium iodide (KI) at 0.05–0.1 mol% accelerates the reaction by generating a more reactive iodide intermediate via Finkelstein-type halogen exchange.

Table 1: Alkylation Conditions and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)Source
K₂CO₃Acetone80–853–585
NaHDMF60–701272
K₂CO₃/KIAcetonitrile70–85493.8

Industrial-Scale Modifications

For bulk synthesis, continuous flow reactors replace batch processes to enhance efficiency:

  • Reagent Stoichiometry : A 1:1.2 molar ratio of 4-hydroxyacetophenone to 1-bromo-3-chloropropane minimizes unreacted starting material.

  • Workup Procedures : Crude product isolation via aqueous extraction (water:ethyl acetate, 1:3) followed by vacuum distillation achieves >98% purity.

Friedel-Crafts Acylation Pathways

Alternative routes employ Friedel-Crafts acylation to construct the ethanone moiety post-alkylation.

Acyl Chloride Intermediate Synthesis

4-(3-Chloropropoxy)benzene reacts with acetyl chloride in the presence of AlCl₃ to form the target compound:
C6H5O(CH2)3Cl+CH3COClAlCl31-[4-(3-Chloropropoxy)phenyl]ethanone\text{C}_6\text{H}_5\text{O}(\text{CH}_2)_3\text{Cl} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{this compound}

  • Reaction Conditions : 45–60°C in nitrobenzene or carbon disulfide (40–60% yield).

  • Limitations : Over-acylation and diaryl ketone byproducts necessitate rigorous chromatographic purification.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 2 min) in chlorobenzene reduces reaction time from hours to minutes while maintaining 36% yield. This method is energy-efficient but less scalable.

One-Pot Synthesis for Iloperidone Precursors

Recent patents describe integrated processes that avoid isolating this compound, streamlining iloperidone production.

Sequential Alkylation-Acylation

  • Alkylation Step : 4-Hydroxy-3-methoxyacetophenone reacts with 1-bromo-3-chloropropane in acetonitrile/K₂CO₃.

  • In Situ Acylation : Direct addition of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride without intermediate isolation.

  • Advantages : Eliminates purification steps, achieving 92.5% overall yield and >99.5% purity.

  • Solvent System : Acetonitrile:DMF (3:1) balances solubility and reaction kinetics.

Comparative Analysis of Methodologies

Table 2: Method Efficacy and Industrial Applicability

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation (K₂CO₃)8598HighModerate
Friedel-Crafts6095LowHigh
One-Pot Synthesis92.599.5HighHigh
  • Alkylation dominates industrial settings due to scalability, whereas one-pot synthesis is favored for high-purity APIs.

  • Friedel-Crafts remains niche for small-scale specialty chemicals .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Chloropropoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(3-Chloropropoxy)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloropropoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation pathways .

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (Cl vs. Br) influence intermolecular interactions and metabolic pathways. Brominated derivatives may exhibit stronger binding but pose higher environmental persistence .

Deuterated and Isotopic Variants

  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 (CAS: 1071167-68-4): Deuterium substitution on the methoxy group enhances stability in mass spectrometry studies, making it valuable as an internal standard for quantifying Iloperidone impurities . Molecular weight: 245.68 g/mol (vs. 242.70 g/mol for non-deuterated form) .

Substituted Benzyloxy/Hydroxyacetophenones

  • 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone (CAS: 890091-98-2): Replaces the chloropropoxy chain with a 4-chlorobenzyloxy group.
  • 1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethanone (CAS: 79558-02-4): Additional hydroxyl and propyl groups confer hydrogen-bonding capacity and steric bulk, affecting crystallization behavior (m.p. data unavailable) .

Halogenated and Fluorinated Analogues

  • 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone (CAS: 914637-09-5): Features trifluoromethyl and fluoro substituents, increasing electronegativity and metabolic resistance. Higher molecular weight (332.67 g/mol) and logP (4.7) suggest enhanced lipophilicity and blood-brain barrier penetration compared to the target compound .

Physicochemical Properties (Table 2)

Property 1-[4-(3-Chloropropoxy)phenyl]ethanone 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone
Molecular Weight 242.70 303.16 304.75
Halogen Cl Br Cl (benzyl)
Key Functional Groups Chloropropoxy, ketone Bromopropoxy, methoxy, ketone Chlorobenzyloxy, methoxy, ketone
Solubility Low (organic solvents) Low Moderate (due to benzyl π-system)

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate the reaction but complicate purification. Ethanol balances reactivity and ease of isolation .
  • Temperature : Reflux (~80°C) ensures sufficient energy for substitution without side reactions (e.g., elimination).
    Data Table :
ConditionYield (%)Purity (%)
K₂CO₃, Ethanol, Reflux7895
NaH, DMF, RT6588

Advanced: How can structural contradictions in crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer:
Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data (e.g., unexpected coupling patterns) arise from:

  • Dynamic Effects : Conformational flexibility of the chloropropoxy chain in solution vs. solid state.
  • Crystal Packing : Non-covalent interactions (e.g., van der Waals) may distort bond angles in the crystal lattice .

Q. Resolution Strategies :

DFT Calculations : Compare experimental NMR shifts with quantum-chemically predicted values (e.g., using Gaussian09 at B3LYP/6-311+G(d,p)) to identify dominant conformers .

Variable-Temperature NMR : Probe conformational equilibria by observing signal splitting at low temperatures.

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Acetophenone carbonyl (δ ~207 ppm in 13C NMR).
    • Chloropropoxy -OCH₂CH₂CH₂Cl protons (δ 3.7–4.1 ppm, triplet) .
  • Mass Spectrometry (EI-MS) : Molecular ion [M]+ at m/z 242.70 (C₁₂H₁₅ClO₃) with fragments at m/z 183 (loss of ClCH₂CH₂O-) .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-O-C stretch at ~1240 cm⁻¹ .

Advanced: How does the chloropropoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 3-chloropropoxy group acts as a leaving group in SN2 reactions due to:

  • Electrophilic Chlorine : Polarizes the C-Cl bond, enhancing susceptibility to nucleophiles (e.g., amines, thiols).
  • Steric Effects : The propoxy chain’s flexibility reduces steric hindrance compared to bulkier substituents.

Case Study :
Reaction with piperidine in acetonitrile at 60°C yields 1-[4-(3-piperidinopropoxy)phenyl]ethanone (85% yield). Kinetic studies show pseudo-first-order behavior with k = 1.2 × 10⁻³ s⁻¹ .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Toxicity : Limited acute toxicity data; treat as a potential irritant (gloves, goggles required).
  • Storage : Inert atmosphere (N₂), protected from light, due to sensitivity to hydrolysis (Cl group) .
  • Waste Disposal : Neutralize with dilute NaOH before incineration.

Advanced: What computational models predict the biological activity of this compound, and how do they align with experimental data?

Methodological Answer:

  • Molecular Docking : Simulations (AutoDock Vina) suggest affinity for cyclooxygenase-2 (COX-2) (binding energy: -8.2 kcal/mol), consistent with anti-inflammatory activity observed in analogs .
  • ADMET Predictions :
    • Bioavailability : 76% (SwissADME).
    • CYP3A4 Inhibition : Moderate risk (Pred-hERG).

Data Contradiction : Computational models overestimate metabolic stability compared to in vitro microsomal assays (t₁/₂ = 12 vs. 8 hours). Refinement with MD simulations improves accuracy .

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